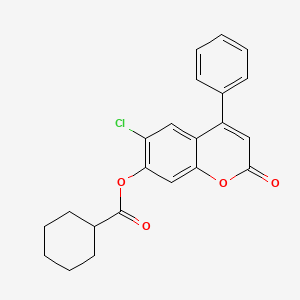
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various molecular targets, including enzymes, receptors, and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate can exert various biochemical and physiological effects in vitro and in vivo. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, induce apoptosis in cancer cells, and reduce bacterial growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate in lab experiments is its potential to exhibit multiple biological activities, which can allow for the investigation of various molecular targets and pathways. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate. Some of these include:
1. Investigation of its potential use as a lead compound for the development of novel drugs with improved pharmacological properties.
2. Study of its mechanism of action and molecular targets to gain a better understanding of its biological activities.
3. Exploration of its potential applications in the treatment of various diseases, including cancer, inflammation, and microbial infections.
4. Development of novel synthesis methods to improve the yield and purity of the compound.
5. Investigation of its potential use in combination with other drugs to enhance their efficacy and reduce their toxicity.
Conclusion:
In conclusion, 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate is a promising compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its multiple biological activities and potential use as a lead compound make it a valuable target for future research. However, further studies are needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate can be achieved through a multistep process involving the condensation of 4-chloro-3-formylcoumarin and cyclohexanecarboxylic acid, followed by cyclization and esterification. The reaction conditions and reagents used in each step can vary depending on the specific synthesis protocol.
Scientific Research Applications
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. Additionally, it has been investigated for its potential use as a lead compound for the development of novel drugs.
properties
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO4/c23-18-11-17-16(14-7-3-1-4-8-14)12-21(24)26-19(17)13-20(18)27-22(25)15-9-5-2-6-10-15/h1,3-4,7-8,11-13,15H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSYYGNNPNJDSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4974505.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(3,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4974513.png)
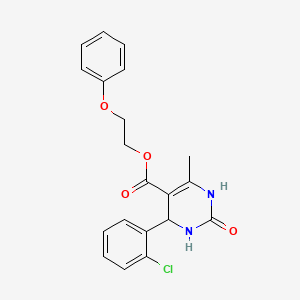
![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4974532.png)
![7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B4974537.png)
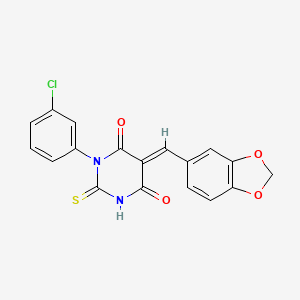

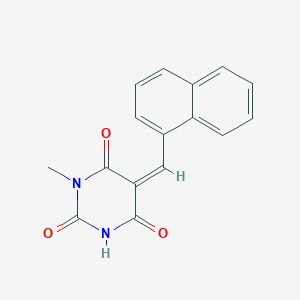
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione](/img/structure/B4974579.png)
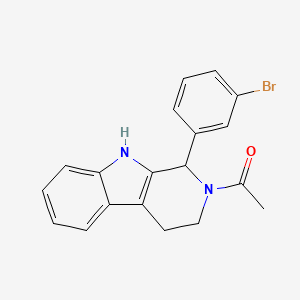
![2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4974598.png)


![2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4974611.png)